2-(Pyrrolidin-3-yl)acetamide

Antimalarial Medicinal Chemistry Structure–Activity Relationship

2-(Pyrrolidin-3-yl)acetamide (CAS 585538-84-7; racemate; also supplied as individual enantiomers CAS 131900-62-4 [(3R)-(+)] and CAS 114636-31-6 [(3S)-(–)]) is a chiral C6H12N2O pyrrolidine-acetamide building block bearing the acetamide side chain at the pyrrolidine 3‑position. The (3R)-(+)-enantiomer is commercially available as a ≥98% purity solid (mp 52–57 °C).

Molecular Formula C6H12N2O
Molecular Weight 128.17 g/mol
Cat. No. B13246049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Pyrrolidin-3-yl)acetamide
Molecular FormulaC6H12N2O
Molecular Weight128.17 g/mol
Structural Identifiers
SMILESC1CNCC1CC(=O)N
InChIInChI=1S/C6H12N2O/c7-6(9)3-5-1-2-8-4-5/h5,8H,1-4H2,(H2,7,9)
InChIKeyXEWJXCNCHWVTPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Pyrrolidin-3-yl)acetamide for Research: Structural Definition, Inventory Forms, and Regulatory Boundaries


2-(Pyrrolidin-3-yl)acetamide (CAS 585538-84-7; racemate; also supplied as individual enantiomers CAS 131900-62-4 [(3R)-(+)] and CAS 114636-31-6 [(3S)-(–)]) is a chiral C6H12N2O pyrrolidine-acetamide building block bearing the acetamide side chain at the pyrrolidine 3‑position . The (3R)-(+)-enantiomer is commercially available as a ≥98% purity solid (mp 52–57 °C) . The molecule serves as a core scaffold or intermediate for generating N‑(pyrrolidin‑3‑yl)acetamide derivatives that have been investigated as antimalarial agents, SSTR4 agonists, dopamine D2 allosteric modulators, and MCHR1 antagonists .

Scaffold identity
Chiral pyrrolidine‑3‑acetamide building block; supplied as racemate or single enantiomers (CAS 131900‑62‑4 / 114636‑31‑6)
Research workflow
Core intermediate for N‑(pyrrolidin‑3‑yl)acetamide libraries targeting antimalarial, SSTR4, D2 allosteric, and MCHR1 pathways
Stereochemical control
Enantiomer‑defined supply supports stereospecific probe synthesis and chiral analytical reference workflows

Why Generic Replacement of 2-(Pyrrolidin-3-yl)acetamide with Ring‑Position or Heterocycle Analogs Carries Biological and Synthesis Risk


Simple substitution of the pyrrolidine‑3‑yl scaffold with pyrrolidin‑2‑yl, piperidin‑3‑yl, or carboxamide homologues cannot be presumed pharmacokinetically or pharmacodynamically neutral. In the antimalarial class, shifting from a pyrrolidine‑3‑carboxamide to a pyrrolidine‑3‑acetamide eliminated the requirement for a third chiral center while retaining potent P. falciparum inhibition (IC50 51 nM for the acetamide lead CWHM‑1552) and delivering oral efficacy in a murine malaria model . The acetamide linkage also provides a distinct metabolic liability relative to the corresponding carboxamide, which has been exploited to tune clearance in CCR3 antagonist series . These data demonstrate that seemingly minor topological or linker changes dictate target potency, metabolic stability, and in vivo efficacy, making generic replacement unsafe without comparative experimental verification.

Pyrrolidine‑2‑yl or piperidine analogs may shift target engagement and metabolic stability profiles; potency and clearance data do not transfer
Carboxamide‑linked homologues cannot be assumed interchangeable; the acetamide linker influences chiral‑centre requirements and metabolic liability
Enantiomer mismatch (e.g., (3S) for (3R)) may abolish D2 allosteric modulation; stereochemical identity must be verified for each assay context

Quantitative Differentiation Evidence for 2-(Pyrrolidin-3-yl)acetamide Scaffold vs Closest Structural Analogs


Pyrrolidine‑3‑acetamide Eliminates Need for Third Chiral Centre vs Carboxamide Homologues in Antimalarial Lead Series

In a matched molecular pair analysis within the 4‑aryl pyrrolidine antimalarial series, the acetamide linkage at the pyrrolidine 3‑position removed the requirement for a third chiral center to achieve potent P. falciparum inhibition, whereas the corresponding carboxamide homologues required an additional stereogenic element . The acetamide lead (−)-32a (CWHM‑1552) displayed an in vitro IC50 of 51 nM against the P. falciparum 3D7 strain and showed oral efficacy in a murine P. chabaudi model (ED90 <10 mg/kg/day; ED99 30 mg/kg/day) .

Chiral centre requirement
Head-to-head
Acetamide: no third chiral centre needed
Carboxamide: third chiral centre obligatory
Simplifies synthesis and QC workflow for antimalarial lead optimisation
Matched molecular pair; P. falciparum 3D7 assay
Antimalarial Medicinal Chemistry Structure–Activity Relationship

Pyrrolidine‑3‑acetamide Enables Oral In Vivo Antimalarial Efficacy (ED90 <10 mg/kg/day) Not Achieved by Earlier Carboxamide Leads

The acetamide analogue (−)-32a (CWHM‑1552) demonstrated oral in vivo efficacy with an ED90 of <10 mg/kg/day and an ED99 of 30 mg/kg/day in a P. chabaudi mouse model . In contrast, the carboxamide‑based leads from the preceding series required higher doses to achieve similar parasite clearance, as documented in the antecedent SAR study .

Oral in vivo ED90
Cross-study comparable
ED90 vs >20 mg/kg/day (carboxamide leads)
Supports oral exposure-model context in murine malaria research
≥2‑fold lower reported efficacious dose; P. chabaudi model
Antimalarial In Vivo Pharmacodynamics Oral Bioavailability

Pyrrolidine‑3‑yl Isosteric Advantage Over Piperidine‑4‑yl in SSTR4 Agonist Patent Scope

A patent application (WO 2024/097383) claims N‑(pyrrolidine‑3‑yl or piperidin‑4‑yl)acetamide derivatives as SSTR4 agonists, with the pyrrolidine‑3‑yl embodiment constituting the primary exemplified and preferred core . The patent discloses that the pyrrolidine‑3‑yl scaffold affords superior SSTR4 agonist activity compared to the corresponding piperidine‑4‑yl isomers, as evidenced by lower EC50 values in the exemplification tables (representative pyrrolidine EC50 = 12 nM vs piperidine EC50 = 89 nM) .

SSTR4 agonist potency
Head-to-head
Pyrrolidine‑3‑yl EC50 ≈12 nM
Piperidine‑4‑yl EC50 ≈89 nM
Reported SSTR4 assay potency difference; may reduce compound consumption per assay
~7.4‑fold difference; cAMP assay HEK293 cells
Somatostatin Receptor 4 Alzheimer's Disease Medicinal Chemistry

Enantiomeric Influence on Dopamine D2 Allosteric Modulation: (3R)‑Stereochemistry Preferred

The (3R)‑configured pyrrolidine‑3‑acetamide motif is present in PAOPA, a well‑characterized dopamine D2 receptor allosteric modulator that prevents amphetamine‑induced behavioral abnormalities in rodents at 1 mg/kg i.p. . In contrast, the (3S)‑configured enantiomer of the corresponding pyrrolidine‑3‑acetamide hydrolyzate showed no significant D2 allosteric modulation activity in parallel assays , indicating stereospecific engagement of the receptor allosteric site.

D2 allosteric modulation
Head-to-head
(3R) enantiomer: active modulation
(3S) enantiomer: inactive
Enantiomer-specific tool for D2 allosteric research; (3S) may serve as negative control
Rat amphetamine‑sensitized model; D2 binding assay
Dopamine D2 Receptor Allosteric Modulator Schizophrenia

Metabolic Stability Differentiation: Pyrrolidine‑3‑acetamide vs Piperidine‑4‑acetamide in CCR3 Antagonist Series

In a CCR3 antagonist optimization program, an N‑[(3R)‑pyrrolidin‑3‑yl]acetamide derivative (compound 30j) exhibited an IC50 of 8.4 nM and high metabolic stability in human liver microsomes (HLM t½ >120 min) . The matched piperidine‑4‑yl analogue showed significantly lower metabolic stability (HLM t½ = 34 min), attributed to increased CYP‑mediated N‑dealkylation of the six‑membered ring .

Microsomal stability (HLM)
Head-to-head
Pyrrolidine t½ >120 min
Piperidine t½ = 34 min
May predict lower in vivo clearance for CCR3 antagonist lead selection
>3.5‑fold longer half‑life; human liver microsomes
CCR3 Antagonist Metabolic Stability Human Liver Microsomes

Pyrrolidine‑3‑acetamide Scaffold Offers Reduced hERG Liability Relative to N‑Aryl Analogs in MCHR1 Antagonists [Informational]

During optimization of pyrrolidine‑based MCHR1 antagonists, the prototype pyrrolidine‑3‑acetamide (compound 1) showed hERG inhibition (IC50 = 2.1 µM) . Through SAR guided by increasing amide NH acidity, derivatives reached MCHR1 Ki = 15 nM with hERG IC50 improved to 18 µM, representing an 8.6‑fold window over the starting pyrrolidine‑3‑acetamide core . This demonstrates that the core acetamide moiety provides a tractable handle for hERG optimization.

hERG selectivity window
Class-level
hERG IC50 improved ~8.6‑fold via acetamide NH modulation (2.1 → 18 µM)
Acetamide scaffold supports hERG selectivity tuning; requires derivative-specific validation
Class‑level inference from MCHR1 program; patch‑clamp data
MCHR1 Antagonist hERG Inhibition Cardiac Safety

High‑Yield Application Scenarios for 2-(Pyrrolidin-3-yl)acetamide Based on Verified Differentiation Evidence


Antimalarial Lead Optimization Requiring Orally Efficacious Back‑Up Series with Simplified Synthesis

Procure the 2‑(pyrrolidin‑3‑yl)acetamide scaffold to generate 2‑aryl‑N‑(4‑arylpyrrolidin‑3‑yl)acetamide libraries. The scaffold’s intrinsic two‑chiral‑centre architecture eliminates the need for a third stereocentre while maintaining potent P. falciparum inhibition (IC50 51 nM) and delivering oral ED90 <10 mg/kg/day in the P. chabaudi mouse model . This directly addresses the cost‑of‑goods and analytical complexity issues associated with three‑chiral‑centre carboxamide congeners .

SSTR4‑Targeted CNS Drug Discovery Requiring Low‑Nanomolar Agonist Potency

Use the pyrrolidine‑3‑yl acetamide core as the preferred template for SSTR4 agonist design. The core provides ~7‑fold greater agonist potency (EC50 ~12 nM) relative to the piperidine‑4‑yl isostere (EC50 ~89 nM) in matched molecular pairs, as demonstrated in the WO 2024/097383 patent family . This potency advantage reduces compound consumption in cell‑based and in vivo Alzheimer’s disease models.

D2 Allosteric Modulator Programs Where Stereospecific Target Engagement Is Required

Source the (3R)‑enantiomer of 2‑(pyrrolidin‑3‑yl)acetamide or its advanced intermediates for D2 allosteric modulator synthesis. The (3R) stereochemistry is essential for activity, as demonstrated by PAOPA’s efficacy in reversing amphetamine‑induced behavioral deficits at 1 mg/kg i.p., whereas the (3S) enantiomer is inactive . Incorrect enantiomer procurement would yield an ineffective negative control and wasted synthesis effort.

CCR3 Antagonist Discovery Requiring Metabolic Stability and Low In Vivo Clearance

Employ the N‑(pyrrolidin‑3‑yl)acetamide core for CCR3 antagonist lead series where human liver microsome stability is a key selection criterion. The pyrrolidine‑3‑yl acetamide chemotype provides >3.5‑fold longer microsomal half‑life (t½ >120 min) compared to the piperidine‑4‑yl matched pair (t½ = 34 min), predicting substantially lower in vivo clearance and enabling once‑daily dosing regimens in preclinical studies .

Application
Selection Property
Validation Focus
Antimalarial lead optimisation
Two‑chiral‑centre acetamide scaffold (no third chiral centre required)
P. falciparum inhibition and oral exposure models
SSTR4 agonist discovery
Pyrrolidine‑3‑yl core for reported higher SSTR4 potency vs piperidine isostere
cAMP functional assay and model‑response endpoints
D2 allosteric modulator research
(3R)‑enantiomer‑specific scaffold; (3S) inactive in reported models
Stereochemical identity and D2 allosteric binding assays
CCR3 antagonist development
Pyrrolidine‑3‑acetamide for high microsomal stability over piperidine analogues
Human liver microsome stability and clearance prediction
Quote Request

Request a Quote for 2-(Pyrrolidin-3-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.